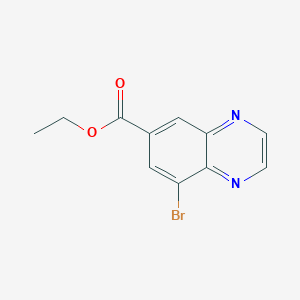

Ethyl 8-bromoquinoxaline-6-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrN2O2 |

|---|---|

Molecular Weight |

281.10 g/mol |

IUPAC Name |

ethyl 8-bromoquinoxaline-6-carboxylate |

InChI |

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-5-8(12)10-9(6-7)13-3-4-14-10/h3-6H,2H2,1H3 |

InChI Key |

UBJODHICTLBJSE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=NC=CN=C2C(=C1)Br |

Origin of Product |

United States |

Reactivity and Chemical Transformations of Ethyl 8 Bromoquinoxaline 6 Carboxylate

Reactions Involving the Bromine Atom at C-8 Position

The bromine atom attached to the C-8 carbon of the quinoxaline (B1680401) ring is a key handle for introducing molecular diversity. Its position on the electron-deficient aromatic system makes it susceptible to displacement through nucleophilic substitution and an ideal partner in transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions for Derivatization

While direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like the 8-bromo position of the quinoxaline core is challenging, such reactions are possible on related quinoxaline systems, particularly when the ring is activated. For instance, studies on 6-bromo-2,3-dichloroquinoxaline (B20724) have shown that the chlorine atom at the C-2 position, which is activated by the adjacent nitrogen atom, is readily displaced by nucleophiles like hydrazine. nih.gov In a related example, the chlorine atom of 6-bromo-2-chloro-3-hydrazinylquinoxaline can be substituted by various nucleophiles.

Although direct substitution at the C-8 bromine is less common without significant activation, the principle of nucleophilic displacement on the quinoxaline scaffold is well-established. These reactions typically involve heating the bromoquinoxaline substrate with a nucleophile, often in the presence of a base in a polar aprotic solvent.

Table 1: Representative Nucleophilic Substitution on a Related Bromoquinoxaline System (Data is analogous, based on reactions of 6-bromo-2-chloro-3-hydrazinylquinoxaline)

| Nucleophile | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Hydrazine | Hydrazine hydrate, Ethanol (B145695), Reflux | 6-bromo-2-chloro-3-hydrazinylquinoxaline | nih.gov |

| Piperidine | Piperidine, Acetonitrile, K₂CO₃, Reflux | 8-bromo-(4-(piperidin-1-yl))tetrazolo[1,5-a]quinoxaline (from a tetrazolo derivative) | nih.gov |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille Coupling)

The C-8 bromine atom of Ethyl 8-bromoquinoxaline-6-carboxylate is ideally suited for participation in transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the attachment of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups.

The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.com The general mechanism involves the oxidative addition of the bromoquinoxaline to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org While specific examples with this compound are not detailed in readily available literature, the reaction is broadly applicable to bromo-substituted heterocycles like quinolines and quinoxalines. researchgate.netresearchgate.net

Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Coupling Partner | Catalyst | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene/Water, Dioxane, DMF | Inert atmosphere, 80-120 °C |

The Stille coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organotin compound (organostannane). wikipedia.orglibretexts.org The reaction mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org Stille reactions are known for their tolerance of a wide range of functional groups, though a significant drawback is the toxicity of the organotin reagents. organic-chemistry.org This method is applicable to a variety of heterocyclic halides, including those of purines and pyridines, suggesting its utility for 8-bromoquinoxaline derivatives. researchgate.net

Table 3: General Conditions for Stille Coupling of Aryl Bromides

| Coupling Partner | Catalyst | Ligand (if needed) | Solvent | Typical Conditions |

|---|---|---|---|---|

| Aryl-Sn(Bu)₃ | Pd(PPh₃)₄ | - | Toluene, Dioxane, DMF | Inert atmosphere, 80-110 °C |

| Vinyl-Sn(Bu)₃ | Pd₂(dba)₃ | P(o-tol)₃, AsPh₃ | THF, NMP | Inert atmosphere, Room Temp to 100 °C |

Reactions Involving the Ethyl Carboxylate Group at C-6 Position

The ethyl carboxylate group at the C-6 position offers a second site for chemical modification, providing access to other important functional groups such as carboxylic acids, alcohols, and amides.

Ester Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 8-bromoquinoxaline-6-carboxylic acid. This transformation is typically achieved under basic conditions, a process also known as saponification. The reaction involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium carbonate, often in a co-solvent like methanol (B129727) or ethanol to ensure solubility. nih.gov The reaction proceeds to completion, forming the carboxylate salt, which is then protonated by the addition of a strong acid in a separate workup step to yield the final carboxylic acid.

Table 4: Representative Conditions for Hydrolysis of a Substituted Ethyl Quinoxaline-2-carboxylate (Data is analogous, based on a closely related quinoxaline ester)

| Substrate | Reagents | Solvent | Conditions | Product | Reference |

|---|

Reduction Reactions to Alcohols or Amines

The ethyl carboxylate group can be reduced to a primary alcohol, (8-bromoquinoxalin-6-yl)methanol. This transformation requires strong reducing agents, as esters are less reactive than ketones or aldehydes. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically used in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction involves the nucleophilic attack of a hydride ion on the ester carbonyl carbon, followed by a second hydride addition to the intermediate aldehyde. Subsequent acidic or aqueous workup is necessary to protonate the resulting alkoxide and liberate the alcohol.

While specific literature detailing the reduction of this compound is scarce, this is a standard transformation in organic synthesis. It is important to note that powerful reducing agents like LiAlH₄ can potentially also reduce the pyrazine (B50134) ring of the quinoxaline system under certain conditions.

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, this would involve reacting it with a different alcohol (e.g., methanol or isopropanol) to form the corresponding methyl or isopropyl ester.

The reaction can be driven to completion by using a large excess of the new alcohol, which also often serves as the solvent. Acid-catalyzed transesterification, using catalysts like sulfuric acid or p-toluenesulfonic acid, proceeds by protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. Base-catalyzed transesterification, using an alkoxide that matches the alcohol solvent (e.g., sodium methoxide (B1231860) in methanol), proceeds via nucleophilic acyl substitution. No specific examples of transesterification on this compound are prominently documented, but it remains a fundamental and viable transformation for this class of compounds.

Other Functional Group Interconversions and Derivatizations

The ethyl carboxylate group at the 6-position offers another site for chemical modification, allowing for a range of functional group interconversions and derivatizations.

One of the most common transformations of the ethyl ester is its hydrolysis to the corresponding carboxylic acid. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or tetrahydrofuran. The resulting 8-bromoquinoxaline-6-carboxylic acid is a valuable intermediate for further derivatization, such as in the synthesis of amides.

Table 2: Hydrolysis of this compound

| Reagents | Solvent | Product |

| LiOH | THF/H₂O | 8-Bromoquinoxaline-6-carboxylic acid |

| NaOH | Methanol/H₂O | 8-Bromoquinoxaline-6-carboxylic acid |

| KOH | Ethanol/H₂O | 8-Bromoquinoxaline-6-carboxylic acid |

Another key derivatization is the conversion of the ethyl ester into an amide. This can be achieved by direct aminolysis with an amine, although this often requires harsh conditions. A more common approach is a two-step process involving hydrolysis to the carboxylic acid, followed by coupling with an amine using a peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The synthesis of various quinoline (B57606) derivatives through the modification of an ethyl carboxylate group has been demonstrated, for instance, in the preparation of fatty amido derivatives of ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate. nih.gov In this multi-step synthesis, an azide (B81097) was formed at the C-7 position and subsequently reduced to an amine, which could then be acylated. nih.gov A similar strategy could be envisioned for the derivatization of this compound, where the ester is first hydrolyzed, and the resulting carboxylic acid is converted to an amide.

The direct conversion of the ester to other functional groups is also possible. For example, reduction of the ester using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, (8-bromoquinoxalin-6-yl)methanol. This alcohol could then serve as a precursor for further transformations.

Table 3: Potential Derivatizations of the Ethyl Ester Group

| Reaction | Reagents | Product |

| Amidation (via acid) | 1. LiOH, H₂O/THF; 2. R-NH₂, EDC, HOBt | 8-Bromo-N-(R)-quinoxaline-6-carboxamide |

| Reduction | LiAlH₄, THF | (8-Bromoquinoxalin-6-yl)methanol |

| Transesterification | R-OH, acid or base catalyst | Alkyl 8-bromoquinoxaline-6-carboxylate |

Structure Activity Relationship Sar Investigations of Quinoxaline Carboxylate Derivatives

Positional Isomerism and Substituent Effects on Molecular Interactions

Research has consistently shown that substitutions at positions 2, 3, and 6 are crucial for the biological activity of certain quinoxaline (B1680401) derivatives. nih.gov For instance, in a series of compounds designed to inhibit the influenza A non-structural protein 1A (NS1A), the nature of the substituents at the 2, 3, and 6 positions led to significant variance in biological response. nih.gov Similarly, studies on quinoxaline derivatives as thymidine (B127349) phosphorylase inhibitors revealed that the inhibitory potential is highly dependent on the type, number, and position of functional groups on the scaffold. researchgate.net

The nature of the substituent is as critical as its position. SAR studies on anticancer quinoxalines have demonstrated that specific linkers and functional groups dictate activity. For example, an NH-CO linker at the second position was found to increase activity, while electron-releasing groups like methyl (CH₃) and methoxy (B1213986) (OCH₃) decreased it. mdpi.com Conversely, in other series, the presence of electron-donating groups on a phenyl ring attached to the quinoxaline core enhanced activity, while electron-withdrawing groups diminished it. nih.gov This highlights the context-dependent nature of substituent effects, which are tailored to the specific biological target.

Table 1: Effect of Substituent Position on Quinoxaline Derivatives' Activity

| Position(s) | Interacting System | Effect of Substitution | Reference |

| 2, 3, & 6 | Influenza A NS1A Protein | Changes in substituents led to significant variance in disrupting dsRNA-NS1A interaction. | nih.gov |

| 2, 3, & 7 | Anticancer (Various) | The nature and position of groups like sulfonyl and benzyl (B1604629) linkers, and NO₂, significantly alter anticancer activity. | mdpi.com |

| General | Thymidine Phosphorylase | The type, number, and position of functional groups are the main drivers of inhibitory activity. | researchgate.net |

| 2 & 6 | Anticancer (Various) | The presence and type of linkers (e.g., NH-CO) and electronic nature of substituents (donating vs. withdrawing) modulate activity. | mdpi.comnih.gov |

Impact of Halogenation (Bromine at C-8) on Molecular Interactions

The introduction of halogen atoms is a common and effective strategy in medicinal chemistry to modulate a compound's properties. Bromine, in particular, possesses a unique combination of characteristics that distinguishes it from other halogens like fluorine and chlorine. rsc.orgrsc.org Its large atomic radius, strong polarizability, and relatively weak electronegativity can lead to distinct effects on molecular conformation, stacking, and intermolecular interactions. rsc.orgrsc.org

When bromine is incorporated into a quinoxaline core, it can significantly influence the molecule's local surface electrostatic potential. rsc.org Despite being electronegative, bromine's weak electron-withdrawing property, combined with its large size and high polarizability, can lead to unique electronic effects compared to fluorine or chlorine. rsc.org These intrinsic properties directly guide molecular stacking and can weaken certain donor-acceptor interactions, which in turn optimizes the morphology of blend films in organic solar cell applications. rsc.orgrsc.org

A key interaction facilitated by bromine is the "halogen bond," a non-covalent interaction where the electropositive region (the σ-hole) on the halogen atom interacts with a nucleophile. ump.edu.pl This type of bond can favorably influence drug-target interactions, providing additional binding affinity and specificity. ump.edu.pl In the context of Ethyl 8-bromoquinoxaline-6-carboxylate, the bromine at the C-8 position is poised to form such halogen bonds with suitable acceptor atoms (e.g., oxygen, nitrogen) in a biological target, potentially enhancing the binding affinity. Studies on brominated quinolines have shown that the presence of bromine can substantially increase antiproliferative activity against cancer cell lines. nih.gov

Table 2: Comparison of Halogen Properties and Their Influence

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Influence on Molecular Interactions | Reference |

| Atomic Radius | Small | Medium | Large | Affects steric hindrance and the potential for van der Waals interactions. A larger radius can enhance molecular stacking. | rsc.orgrsc.org |

| Electronegativity | Highest | High | Moderate | Influences the electron density of the aromatic system and dipole moments. | rsc.orgrsc.org |

| Polarizability | Low | Medium | High | High polarizability allows for stronger dispersion forces and influences the strength of halogen bonds. | rsc.orgrsc.org |

| Key Interaction | Strong H-bonds | H-bonds, Halogen bonds | Strong Halogen bonds | Bromine's properties make it a strong candidate for forming directional halogen bonds, which can be critical for target recognition. | ump.edu.pl |

Influence of the Ester Moiety (Ethyl Carboxylate at C-6) on Potential Biological Interactions

The ethyl carboxylate group (-COOCH₂CH₃) at the C-6 position is a significant functional feature that contributes to the molecule's pharmacokinetic and pharmacodynamic profile. This ester moiety can influence several key aspects of biological interaction.

Firstly, the ester group provides a site for hydrogen bonding. The carbonyl oxygen is a hydrogen bond acceptor, which can form crucial interactions with hydrogen bond donors (like -NH or -OH groups) in the active site of a protein or on a nucleic acid. nih.gov These directed interactions are fundamental for molecular recognition and binding affinity.

Secondly, the ester can impact the compound's metabolic stability and bioavailability. It is susceptible to hydrolysis by esterase enzymes in the body, which can convert it to the corresponding carboxylic acid. This biotransformation can be a deliberate design feature, where the ethyl ester acts as a prodrug to improve cell permeability, with the active form being the resulting carboxylic acid.

Computational and Theoretical Studies

Molecular Docking Investigations of Quinoxaline-Based Ligands

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. tandfonline.com This method is instrumental in understanding the structural basis of a ligand's biological activity. For the quinoxaline (B1680401) scaffold, docking studies have been pivotal in elucidating its potential as an inhibitor for various therapeutic targets, particularly protein kinases.

Docking simulations of quinoxaline derivatives have revealed key binding interactions within the active sites of various protein targets. These interactions are predominantly a mix of hydrogen bonds and hydrophobic contacts, which anchor the ligand in the binding pocket. For instance, studies on quinoxaline derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, have shown specific hydrogen bonding with crucial amino acid residues like ASP 1044 and GLU 883. ekb.eg Similarly, when docked against the Epidermal Growth Factor Receptor (EGFR) kinase, another oncology target, quinoxaline compounds have been observed to form hydrogen bonds with residues such as Lys 721, while also engaging in π-π stacking or π-alkyl hydrophobic interactions with residues like Leu 694, Val 702, and Leu 820. nih.govnih.gov

The nature of these interactions is critical for binding affinity and selectivity. nih.gov Drugs often rely on hydrophobic interactions to achieve target selectivity, while physiological compounds tend to form more hydrogen bonds. nih.gov The analysis of thousands of protein-ligand complexes has shown that amino acids like Tryptophan, Histidine, Methionine, Tyrosine, and Phenylalanine are frequently found in binding pockets, highlighting their importance in ligand recognition. nih.gov

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| VEGFR-2 | ASP 1044, GLU 883 | Hydrogen Bond | ekb.eg |

| EGFR | Lys 721 | Hydrogen Bond | nih.gov |

| EGFR | Thr 766, Leu 764, Phe 699 | Hydrophobic (π-π, π-alkyl) | nih.gov |

| c-Met Kinase | - | - | researchgate.net |

The prediction of the correct binding pose—the specific conformation and orientation of the ligand within the protein's active site—is a primary goal of molecular docking. researchgate.net For quinoxaline derivatives, docking studies predict the most stable binding conformations, which are then used to explain observed structure-activity relationships (SAR). tandfonline.com For example, docking of a series of quinoxaline derivatives into the c-Met kinase receptor was used to predict their binding conformations and rationalize differences in their reported biological activities. researchgate.net These computational poses help researchers visualize how substitutions on the quinoxaline ring can enhance or diminish binding, thereby guiding the design of more potent and selective inhibitors.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. youtube.com These methods provide insights into molecular structure, stability, and reactivity by calculating parameters such as molecular orbital energies. nih.gov DFT studies on quinoxaline derivatives have been performed to determine their optimized molecular geometry, HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, and intermolecular interactions, which together help confirm the stability of the compounds. tandfonline.com

The energy of the HOMO is related to the molecule's tendency to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net For quinoxaline derivatives, DFT calculations have been used to determine these and other quantum chemical parameters, such as chemical potential (µ), chemical hardness (η), and global electrophilicity (ω), to establish reactivity profiles. researchgate.netnih.gov A study on a compound structurally similar to the title molecule, an ethyl derivative of 3-hydroxy-2-quinoxalinecarboxylic acid, utilized DFT calculations to investigate its geometry, vibrational frequencies, and frontier molecular orbitals. researchgate.net Such calculations are fundamental in predicting how a molecule like Ethyl 8-bromoquinoxaline-6-carboxylate might behave in a chemical or biological system.

| Quantum Chemical Parameter | Significance | Reference |

| EHOMO | Electron-donating tendency | researchgate.net |

| ELUMO | Electron-accepting tendency | researchgate.net |

| HOMO-LUMO Energy Gap | Chemical reactivity and stability | tandfonline.com |

| Chemical Potential (µ) | Reactivity parameter | researchgate.net |

| Chemical Hardness (η) | Reactivity parameter | researchgate.net |

| Global Electrophilicity (ω) | Reactivity parameter | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to build mathematical relationships between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. dergipark.org.tr These models are valuable tools for predicting the activity of new, unsynthesized compounds and for understanding which molecular features are important for a desired effect. uninsubria.it

For quinoxaline derivatives, several QSAR models have been developed to predict their biological activities, including antitubercular and anticancer effects. nih.govnih.gov These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. A 3D-QSAR study on quinoxalines with antitubercular activity found that electrostatic and steric field descriptors were key to explaining the observed activity, yielding a model with good predictive capability (r² = 0.81, q² = 0.71). researchgate.net Another 2D-QSAR model developed for quinoxaline derivatives against triple-negative breast cancer identified five important molecular descriptors related to energy, molecular force fields, hydrophobicity, and dipole moment. nih.gov These studies provide a framework for computationally screening and prioritizing new quinoxaline-based compounds for synthesis and testing.

| QSAR Model Application | Key Descriptor Types | Statistical Metric (Example) | Reference |

| Antitubercular Activity | Electrostatic, Steric | q² = 0.71 | researchgate.net |

| Anticancer (TNBC) Activity | Energy, Hydrophobicity, Dipole | r² = 0.78 | nih.gov |

| Antitubercular Activity | Topological, Electrostatic | - | nih.gov |

| Corrosion Inhibition | Chemical Reactivity Variables | R² = 0.991 | researchgate.net |

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Before a compound can become a viable drug, it must possess favorable ADME properties. Predictive, or in silico, ADME studies use computational models to estimate these properties early in the drug discovery process, helping to identify candidates with a higher likelihood of success. ijprajournal.com For quinoxaline derivatives, computational tools are frequently used to assess their drug-likeness and predict ADME profiles. tandfonline.comnih.gov

These studies calculate a range of parameters, including predictions for oral bioavailability, absorption levels, plasma protein binding, and potential to cross the blood-brain barrier. nih.govresearchgate.net For example, in silico ADMET and toxicity studies on newly synthesized quinoxaline derivatives have been used to confirm that the compounds have acceptable drug-like characteristics and low predicted toxicity. researchgate.netrsc.org Such analyses are crucial for prioritizing which compounds should be advanced into more resource-intensive preclinical and clinical testing.

Advanced Applications and Future Research Directions in Organic Synthesis and Materials Science

Ethyl 8-bromoquinoxaline-6-carboxylate as a Building Block in Complex Organic Synthesis

This compound is a valuable intermediate in the field of organic synthesis, primarily due to the strategic placement of its functional groups which allow for selective and diverse chemical transformations. The bromine atom at the C8 position and the ethyl ester at the C6 position are key handles for molecular elaboration. vulcanchem.com

The bromine atom significantly enhances the electrophilic character of the C8 position, making it an ideal site for various transition-metal-catalyzed cross-coupling reactions. vulcanchem.com This reactivity is fundamental to its role as a building block, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Notable applications include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl substituents, extending the π-conjugated system of the quinoxaline (B1680401) core.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a wide range of primary and secondary amines, leading to the synthesis of complex amino-quinoxaline derivatives. vulcanchem.com

Sonogashira Coupling: Introduction of alkyne moieties, which can serve as handles for further functionalization or as components in conjugated materials.

Simultaneously, the ethyl ester group at the C6 position offers another site for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in Curtius rearrangements to install an amino group. vulcanchem.commdpi.com This dual functionality allows for a stepwise and controlled construction of highly complex target molecules, making this compound a cornerstone for building diverse molecular libraries. tandfonline.com

Role in the Development of Functional Materials

The inherent electronic properties of the quinoxaline ring system—a fused benzene (B151609) and pyrazine (B50134) ring—make it an electron-deficient aromatic structure. researchgate.net This characteristic is highly desirable for the development of various functional organic materials. This compound serves as a key precursor for synthesizing such materials, where its core structure can be systematically modified to tune the final properties.

Quinoxaline derivatives are recognized for their potential as electron-transporting materials (ETMs) and n-type organic semiconductors, which are crucial components in a variety of electronic devices. beilstein-journals.orgresearchgate.net Their strong electron-accepting nature facilitates efficient electron injection and transport. beilstein-journals.org Several studies have highlighted the significant potential of quinoxaline-based materials in applications such as organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). researchgate.netbeilstein-journals.orgresearchgate.net

The versatility of this compound allows for its incorporation into larger molecular structures designed for these applications. For instance, the bromine atom can be used to link the quinoxaline unit to donor moieties, creating donor-acceptor (D-A) type structures that are fundamental to organic photovoltaics. qmul.ac.uk These materials can function as non-fullerene acceptors (NFAs) in OSCs. beilstein-journals.org Furthermore, new quinoxaline derivatives have been synthesized and successfully employed as the semiconducting layer in OTFTs, demonstrating promising charge carrier mobilities. researchgate.net

Below is a table summarizing the performance of representative quinoxaline-based organic semiconductors in electronic devices.

| Device Type | Quinoxaline Derivative Class | Donor Material | Key Performance Metric |

| All-Polymer Solar Cell (all-PSC) | Polymer Acceptor (Qx7) | PBDB-T | Power Conversion Efficiency (PCE): 5.07% |

| Organic Thin-Film Transistor (OTFT) | Small Molecule (Compound 5) | N/A | Hole Mobility: 1.9 x 10⁻⁴ cm²/Vs |

Data sourced from multiple studies on quinoxaline derivatives. beilstein-journals.orgresearchgate.net

The extended π-conjugation of the quinoxaline scaffold forms the basis for its use in the design of dyes and fluorescent materials. researchgate.net The absorption and emission properties of these materials can be finely tuned by introducing different substituents onto the quinoxaline core. Starting from this compound, synthetic strategies involving cross-coupling reactions at the C8 position can be employed to extend the conjugation and modify the electronic structure, thereby altering the color and fluorescence characteristics of the resulting molecule. rsc.org Quinoxaline-based compounds have been investigated for applications as organic sensitizers in dye-sensitized solar cells (DSSCs) and as fluorescent probes. researchgate.net

Strategies for Scaffold Diversification and Hybrid Molecule Design

The term "scaffold diversification" refers to the synthesis of a library of structurally related compounds from a common core, and this compound is an ideal starting point for such endeavors. The orthogonal reactivity of its bromo and ester functional groups allows for a multitude of chemical modifications.

Strategies for diversification include:

Parallel Synthesis: Utilizing the C8-bromo position for a variety of cross-coupling reactions with a diverse set of building blocks to create a library of 8-substituted quinoxalines.

Sequential Functionalization: Modifying one functional group first (e.g., the ester) and then the other (the bromine), or vice-versa, to create more complex substitution patterns.

Hybrid Molecule Synthesis: Using the reactive handles to link the quinoxaline scaffold to other distinct molecular entities, such as other heterocyclic systems, biomolecules, or functional polymers. For example, researchers have incorporated electron-accepting quinone units onto a quinoxaline core to create donor-acceptor molecules with desirable electronic properties for n-type materials. qmul.ac.uk

These strategies enable the systematic exploration of the chemical space around the quinoxaline core, facilitating the discovery of new molecules with optimized properties for specific applications in materials science or medicinal chemistry. tandfonline.com

Emerging Research Avenues for Quinoxaline Carboxylates

The field of quinoxaline chemistry continues to evolve, with several exciting research avenues emerging for quinoxaline carboxylates and their derivatives. Future research is likely to focus on several key areas:

Advanced Photovoltaics: The development of next-generation, high-efficiency non-fullerene acceptors for organic solar cells remains a major goal. Research will likely focus on designing novel quinoxaline-based D-A copolymers and small molecules with optimized energy levels and morphologies for improved device performance. beilstein-journals.orgrsc.org

OLED Emitters: There is growing interest in using quinoxaline derivatives as components of emitters in OLEDs, particularly for thermally activated delayed fluorescence (TADF). The ability to tune the electronic properties of the quinoxaline core is crucial for designing molecules with the small energy gap between the singlet and triplet excited states required for efficient TADF.

Chemosensors: The fluorescent properties of certain quinoxaline derivatives make them candidates for the development of chemical sensors. Future work may involve designing quinoxaline carboxylates with specific binding sites that exhibit a change in fluorescence upon interaction with target analytes, such as metal ions or specific organic molecules.

Porous Organic Materials: The rigid, planar structure of the quinoxaline unit makes it an attractive building block for the synthesis of porous materials like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). Quinoxaline dicarboxylates, accessible from precursors like this compound, could be used as organic linkers to create materials with applications in gas storage, separation, and catalysis.

Q & A

Q. What are the common synthetic routes for Ethyl 8-bromoquinoxaline-6-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Synthesis Steps :

- Quinoxaline Core Formation : Start with a quinoxaline derivative (e.g., quinoxaline-6-carboxylic acid). Bromination at the 8-position is achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) .

- Esterification : React the brominated intermediate with ethanol in the presence of a coupling agent (e.g., DCC/DMAP) or acid catalysis (H₂SO₄) to form the ethyl ester .

- Optimization :

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

- Mass Spectrometry :

Q. How can researchers identify and quantify impurities in this compound synthesis?

Methodological Answer:

- Analytical Techniques :

- Purification :

Advanced Research Questions

Q. What strategies resolve crystallographic disorder or twinning in this compound structures?

Methodological Answer:

- Disorder Handling :

- Twinning Analysis :

- Validation :

Q. How should contradictory spectral data (e.g., NMR vs. MS) be addressed during structural validation?

Methodological Answer:

- Root-Cause Analysis :

- Alternative Techniques :

Q. What experimental approaches study the bromine atom’s electronic effects on reactivity in cross-coupling reactions?

Methodological Answer:

- Comparative Studies :

- Perform Suzuki-Miyaura coupling using Pd catalysts. Compare reaction rates and yields with non-brominated analogs.

- Use Hammett plots to correlate bromine’s σₚ value with reaction kinetics .

- Computational Modeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.